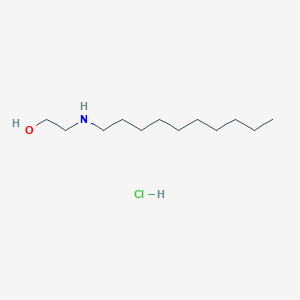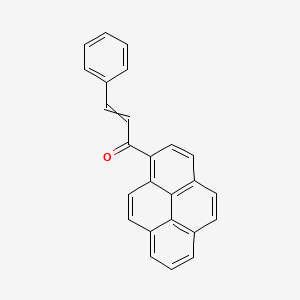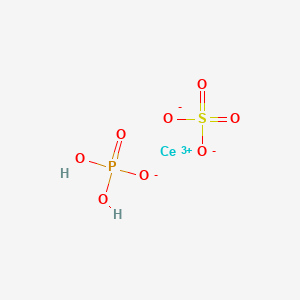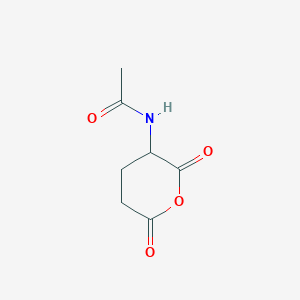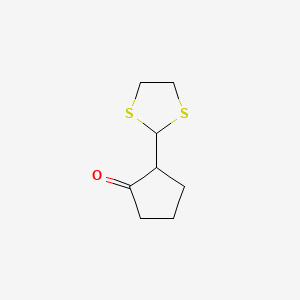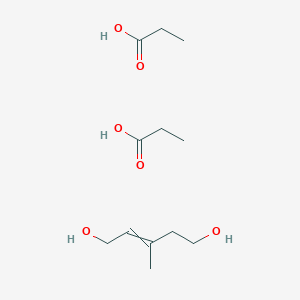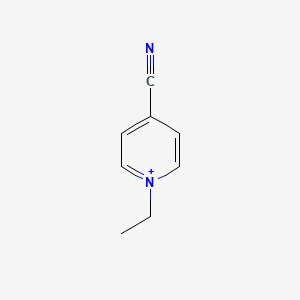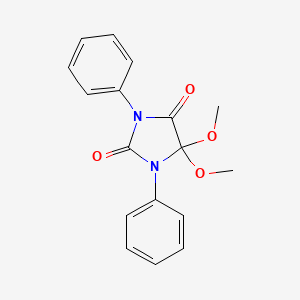
2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- is a chemical compound belonging to the class of imidazolidinediones These compounds are characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- typically involves the reaction of benzil with urea in an alcoholic solution in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of benzilic acid, which then undergoes a condensation reaction with urea. The final product is obtained after acidification of the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various imidazolidinone derivatives with different functional groups, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceutical formulations due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to the activation of these substrates and subsequent chemical reactions . This iminium activation lowers the substrate’s lowest unoccupied molecular orbital (LUMO), facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Imidazolidinedione, 5,5-dimethyl-: A similar compound with methyl groups instead of methoxy groups.
2,4-Imidazolidinedione, 1,3-diethyl-5,5-diphenyl-: Another related compound with ethyl groups instead of methoxy groups.
Uniqueness
The presence of methoxy groups in 2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- imparts unique chemical properties, such as increased solubility and reactivity, compared to its methyl and ethyl analogs. These properties make it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
43109-63-3 |
|---|---|
Fórmula molecular |
C17H16N2O4 |
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
5,5-dimethoxy-1,3-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O4/c1-22-17(23-2)15(20)18(13-9-5-3-6-10-13)16(21)19(17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clave InChI |
LGVGZTVVKDUJNE-UHFFFAOYSA-N |
SMILES canónico |
COC1(C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


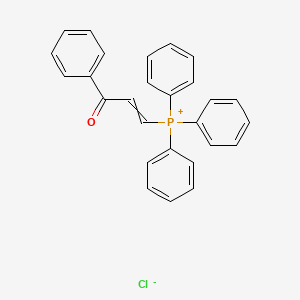
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)
